Trimethoxy(phenoxymethyl)silane
Description
Trimethoxy(phenoxymethyl)silane (C10H16O4Si) is an organosilicon compound characterized by a phenoxymethyl group (–CH2O–C6H5) bonded to a trimethoxysilyl moiety. These compounds are widely employed as coupling agents, surface modifiers, and crosslinkers in materials science due to their hydrolytic reactivity and ability to form covalent bonds with organic/inorganic interfaces . Key applications include polymer reinforcement, nanoparticle functionalization, and hydrophobic coatings.
Properties
CAS No. |
62589-62-2 |
|---|---|
Molecular Formula |
C10H16O4Si |
Molecular Weight |
228.32 g/mol |
IUPAC Name |
trimethoxy(phenoxymethyl)silane |
InChI |
InChI=1S/C10H16O4Si/c1-11-15(12-2,13-3)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
HMQXXOGOXHNAFR-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](COC1=CC=CC=C1)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethoxy(phenoxymethyl)silane typically involves the reaction of phenoxymethyl chloride with trimethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups. The general reaction scheme is as follows:
PhOCH2Cl+HSi(OCH3)3→PhOCH2Si(OCH3)3+HCl
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as copper oxide can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Trimethoxy(phenoxymethyl)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.
Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often occurs under acidic or basic conditions, sometimes with the aid of a catalyst.
Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Siloxane Polymers: Formed through condensation reactions.
Functionalized Silanes: Resulting from substitution reactions.
Scientific Research Applications
Trimethoxy(phenoxymethyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biomolecule immobilization and as a crosslinking agent in the preparation of biocompatible materials.
Medicine: Utilized in the development of drug delivery systems and medical coatings due to its ability to form stable, biocompatible films.
Mechanism of Action
The primary mechanism of action of Trimethoxy(phenoxymethyl)silane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, forming strong bonds between organic and inorganic materials. The phenoxymethyl group provides additional functionality, enabling further chemical modifications and interactions with various substrates .
Comparison with Similar Compounds
Hydrophobicity and Surface Energy
- Octyltrimethoxysilane demonstrated a nonlinear relationship between silane loading and hydrophobicity. At 60–200 µL/g, water contact angles plateaued at ~148°, despite minimal changes in acid-base surface energy (7.9–8.2 mJ/m²). This suggests alkyl chain orientation dominates over surface coverage .
- Phenyltrimethoxysilane achieved moderate hydrophobicity (contact angle ~144°) even with high surface energy (9.0 mJ/m²), highlighting the role of aromatic π-interactions in water repellency .
Crosslinking and Polymer Modification
- Vinyl Trimethoxy Silane enabled ambient-temperature crosslinking in polyethylene (PEX), outperforming peroxide-based methods in process control and equipment simplicity .
- 3-Glycidoxypropyl Trimethoxy Silane formed stable covalent bonds with SiO2 nanoparticles, improving tensile strength by 40% in epoxy composites at optimal concentrations .
Electronic and Optoelectronic Effects
Environmental and Industrial Relevance
- Trimethoxy(pentafluorophenyl)silane has a growing market in Southeast Asia, driven by demand in electronics and specialty chemicals (2014–2024 CAGR: 6.2%) .
- Methyl Trimethoxy Silane proved effective in cultural heritage conservation, stabilizing deteriorated limestone with minimal aesthetic alteration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
